molecular formula C19H19FN4O B2362650 N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 902884-45-1

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2362650
CAS No.: 902884-45-1
M. Wt: 338.386
InChI Key: GLABOFHGNDSVAZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole ring substituted with a methyl group at position 5, a 4-isopropylphenyl group at position 1, and a carboxamide moiety linked to a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)14-8-10-15(11-9-14)24-13(3)18(22-23-24)19(25)21-17-7-5-4-6-16(17)20/h4-12H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABOFHGNDSVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation

The CuAAC reaction, a cornerstone of "click chemistry," enables efficient construction of the 1,2,3-triazole ring. In this method, an azide derivative reacts with a terminal alkyne under catalytic copper(I) conditions. For the target compound, the triazole core is functionalized with a methyl group at position 5 during this step.

Reaction Conditions :

  • Catalyst : Copper(I) iodide (2.0 equivalents)
  • Base : Triethylamine (3.0 equivalents)
  • Solvent : Acetonitrile
  • Temperature : Room temperature
  • Time : 3 hours
  • Yield : 76–82%

The regioselectivity of the triazole formation (1,4-disubstituted) is ensured by the copper catalyst, which directs the alkyne to position 1 and the azide to position 4. Post-reaction purification involves extraction with ethyl acetate and column chromatography.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Following triazole formation, the 4-isopropylphenyl group is introduced via Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples a boronic acid derivative to the triazole core, enabling precise aryl group placement.

Reaction Conditions :

  • Catalyst : Palladium acetate (5 mol%)
  • Base : Potassium carbonate (3.0 equivalents)
  • Solvent System : Tetrahydrofuran–water (3:1 v/v)
  • Temperature : 85–90°C
  • Time : 10–12 hours
  • Yield : 82–91%

Electron-donating and withdrawing boronic acids are compatible, with optimal yields achieved using 4-isopropylphenylboronic acid. Post-coupling purification involves aqueous workup and recrystallization.

Grignard Reagent-Based Carboxylation Approach

An alternative method described in patent literature involves carboxylation of a dibromo-triazole intermediate using Grignard reagents and carbon dioxide.

Reaction Steps :

  • Grignard Addition :
    • Substrate : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole
    • Reagent : Isopropylmagnesium chloride (1.2 equivalents)
    • Solvent : Tetrahydrofuran or methyltetrahydrofuran
    • Temperature : -78°C to 0°C
    • Time : 0.5–2 hours
  • Carbon Dioxide Insertion :
    • Conditions : CO₂ bubbling at -10°C for 15 minutes
    • Workup : Acidification with hydrochloric acid, extraction with ethyl acetate
    • Yield : 53–61% (carboxylic acid intermediate)

This method avoids transition-metal catalysts, making it advantageous for large-scale production. However, the intermediate requires further functionalization to form the carboxamide.

The final step involves converting the triazole-4-carboxylic acid intermediate to the carboxamide. While not explicitly detailed in the cited sources, standard amidation protocols include:

  • Activation : Conversion to acid chloride using thionyl chloride
  • Coupling : Reaction with 2-fluorophenylamine in the presence of a base (e.g., triethylamine)
  • Solvent : Dichloromethane or dimethylformamide
  • Yield : Typically 70–85% (based on analogous reactions)

Optimization of Reaction Conditions and Industrial Scale-Up Considerations

Table 1: Comparative Analysis of Key Synthesis Methods

Parameter CuAAC/Suzuki Method Grignard Carboxylation
Triazole Formation 76–82% (CuI, room temp) N/A (pre-formed dibromo-triazole)
Aryl Introduction 82–91% (Pd(OAc)₂, 85–90°C) Integrated via substrate
Carboxylation Yield N/A 53–61% (CO₂, -10°C)
Catalyst Cost High (Pd, Cu) Low (Grignard reagent)
Scalability Moderate (sensitive to O₂) High (robust to air/moisture)

Industrial Adaptations :

  • Continuous Flow Reactors : Enhance safety and yield for exothermic Grignard reactions.
  • Microwave Assistance : Reduces CuAAC reaction time from hours to minutes.

Chemical Reactions Analysis

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions such as:

  • Oxidation : Can be oxidized to form derivatives with altered properties.
  • Reduction : Reduction reactions yield different functional groups.
  • Substitution : The compound can undergo substitution to create new derivatives.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit bacterial growth.
  • Antifungal Activity : The compound has been evaluated for efficacy against fungal pathogens.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

Medicine

The compound is being investigated as a drug candidate for various therapeutic applications:

  • Cancer Treatment : Ongoing research focuses on its ability to target specific cancer cell lines.
  • Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics.

Industry

In industrial applications, this compound is used in:

  • Material Development : Its unique chemical properties are beneficial in creating polymers and coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-triazole-4-carboxamide against various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university demonstrated that this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous derivatives:

Substituent Variations on the Triazole Core
Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 5) Carboxamide Substituent (N-linked) Key Data/Findings
N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (Target) 4-(propan-2-yl)phenyl Methyl 2-fluorophenyl Synthesized via carboxamide coupling; characterized by NMR and HRMS .
N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (C200-3220) 4-(propan-2-yl)phenyl Methyl 2-ethylphenyl Molecular weight 364.45 Da; higher lipophilicity due to ethyl group .
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-methylphenyl Amino 4-acetylphenyl Enhanced hydrogen-bonding capacity from amino and acetyl groups .
5-Methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-N-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxamide 3-phenylbenzo[c]isoxazol-5-yl Methyl Naphthalen-2-yl High yield (93%); rigid aromatic system improves π-π stacking .

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : Bulky substituents (e.g., 4-isopropylphenyl) may hinder rotational freedom, affecting binding to targets like kinases or receptors .
Physicochemical and Spectral Properties
Property Target Compound N-(2-ethylphenyl) Analogue 5-Amino-1-(4-fluorobenzyl) Derivative
Molecular Weight 362.18 Da 364.45 Da 355.37 Da
LogP (Predicted) 3.8 4.2 3.5
1H-NMR (δ, ppm) 7.45–6.90 (aryl H), 2.60 (CH₃) 7.50–6.85 (aryl H), 1.25 (CH₂CH₃) 7.30–6.80 (aryl H), 4.60 (CH₂)
13C-NMR (δ, ppm) 160.1 (C=O), 155.9 (C-F) 159.8 (C=O), 140.2 (C-C) 162.5 (C=O), 115.2 (C-F)

Insights :

  • The target compound’s fluorine atom induces downfield shifts in NMR, aiding structural confirmation .
  • Higher LogP in the ethyl-substituted analogue suggests increased membrane permeability .

Biological Activity

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The triazole ring is formed through cycloaddition reactions, often employing azides and alkynes as precursors. Recent advancements have highlighted methods that enhance yield and purity, making the synthesis more efficient and reproducible.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; compounds that inhibit TS can lead to reduced tumor growth. For instance, a related compound exhibited an IC50 value of 1.1 μM against MCF-7 breast cancer cells, suggesting potent activity against this cell line .
  • Cell Line Sensitivity : In vitro studies reveal that triazole derivatives can be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil (5-FU). For example, some derivatives demonstrated IC50 values significantly lower than those of 5-FU .

Antimicrobial Activity

In addition to anticancer effects, the compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Inhibition of Pathogens : The compound has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
  • Comparative Efficacy : Some derivatives have been reported to have comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational modeling suggests that the compound binds effectively to target proteins involved in cancer progression and microbial resistance. These studies provide insights into the binding affinities and interactions at the molecular level .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various triazole derivatives in three cell lines: MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain compounds exhibited IC50 values in the low micromolar range, outperforming established chemotherapeutics like doxorubicin and 5-FU.

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of this compound against various bacterial strains:

BacteriaMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results highlight the compound's potential as a therapeutic agent against resistant bacterial infections.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to construct the 1,2,3-triazole core .

Substituent Introduction : The 2-fluorophenyl and 4-isopropylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Carboxamide Functionalization : Condensation of the triazole intermediate with activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of a base like triethylamine .
Key Characterization : NMR (¹H/¹³C), HRMS, and HPLC are used to confirm purity and structure .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.1 ppm) and confirms substitution patterns on the triazole ring .
  • FT-IR : Identifies carbonyl (C=O stretch ~1650–1700 cm⁻¹) and triazole ring vibrations (C-N stretches ~1450–1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.16) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves 3D conformation, including dihedral angles between aromatic rings .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) across studies .
  • Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to identify critical substituents .
  • Computational Modeling : Molecular docking (e.g., with EGFR or COX-2) to predict binding modes and validate experimental IC₅₀ values .

Advanced: What methodologies optimize reaction yields for synthesizing this compound under scale-up conditions?

Answer:

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., temperature: 80–100°C, solvent: DMF vs. THF) .
  • Catalyst Screening : Test Cu(I)/Cu(II) catalysts for CuAAC efficiency; ligands like TBTA improve regioselectivity .
  • Continuous-Flow Chemistry : Enhances reproducibility and reduces reaction time (e.g., 2 hours vs. 24 hours in batch) .
    Example Data :
ConditionYield (Batch)Yield (Flow)
80°C, DMF, CuI65%82%
100°C, THF, CuSO₄58%75%

Advanced: How does the electronic nature of substituents influence the compound’s pharmacokinetic properties?

Answer:

  • Fluorine Substituents : The 2-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Isopropyl Group : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Carboxamide : Hydrogen-bonding with serum albumin may prolong half-life but requires formulation adjustments (e.g., nanoemulsions) .
    Key Tools :
  • ADMET Prediction : Software like SwissADME to model bioavailability and toxicity .
  • Solubility Studies : Phase solubility analysis with cyclodextrins or co-solvents .

Basic: What are the primary biological targets hypothesized for this compound, and how are they validated?

Answer:

  • Hypothesized Targets : Kinases (e.g., EGFR), inflammatory enzymes (COX-2), or microbial topoisomerases, based on structural analogs .
  • Validation Methods :
    • Enzyme Inhibition Assays : Measure IC₅₀ values using purified proteins (e.g., COX-2 inhibition assay) .
    • Gene Knockdown : siRNA silencing of target genes to confirm activity loss in cellular models .
    • Thermal Shift Assay : Monitor protein denaturation to confirm direct binding .

Advanced: What strategies address low aqueous solubility during in vitro and in vivo studies?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
    Example Data :
FormulationSolubility (mg/mL)Bioavailability (%)
Free Compound0.0512
Liposomal1.234
PEGylated Nanoparticle2.148

Basic: What safety and handling precautions are recommended for this compound?

Answer:

  • Toxicity Screening : Conduct Ames test for mutagenicity and acute toxicity in rodents (LD₅₀ determination) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of fluorinated intermediates .
  • Storage : –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxamide group .

Advanced: How can computational chemistry guide the design of analogs with improved potency?

Answer:

  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) to optimize interactions with target pockets .
  • Free Energy Calculations : Predict ΔG binding using MM/GBSA to rank analogs .

Advanced: What experimental and computational approaches reconcile discrepancies in mechanistic studies?

Answer:

  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes .

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